3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one
Description
Properties
CAS No. |
34014-87-4 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H14O/c1-7-5-9(11)6-8(2)10(7,3)4/h5-6H,1-4H3 |
InChI Key |
RHIYIMQPIGYWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C=C(C1(C)C)C |
Origin of Product |
United States |
Preparation Methods
The preparation of 3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one involves several synthetic routes. One common method includes the alkylation of cyclohexadienone derivatives . The reaction conditions typically involve the use of strong bases and alkyl halides to introduce the methyl groups at the desired positions on the cyclohexadienone ring .
Chemical Reactions Analysis
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include trifluoroacetic acid for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenolic compounds, while reduction can yield alcohols .
Scientific Research Applications
In chemistry, it can be used as a model compound for studying ketone reactivity and dienone-phenol rearrangement . In biology and medicine, it has been speculated that this compound could be used in drug development, although this is still under investigation . In industry, it may find applications in the synthesis of other complex organic molecules .
Mechanism of Action
The mechanism of action of 3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one involves its reactivity as a ketone and dienone . The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to various chemical transformations . The methyl groups at positions 3 and 5 of the ring obstruct the movement of the group at position 4, preventing the rearrangement to a phenol .
Comparison with Similar Compounds
Structural Comparisons
The following cyclohexadienone derivatives share structural similarities with Penguinone but differ in substituents and functional groups:
Key Observations :
- Substituent Effects: Penguinone’s methyl groups contribute to hydrophobicity and steric shielding. In contrast, phenyl (in C₁₄H₁₄O) and hydroxyphenyl (in C₁₉H₁₄O₃) groups increase aromaticity and polarity, respectively .
- Steric Hindrance: The tert-butyl groups in C₁₈H₂₈O significantly alter reactivity by limiting access to the dienone core .
- Reactivity: The tetraamino-dione structure (C₆H₈N₄O₂) is highly reactive due to electron-rich amino groups, unlike Penguinone’s inert methyl substituents .
Physical and Chemical Properties
| Property | Penguinone (C₁₀H₁₄O) | 4,4-Dimethyl-3-phenyl (C₁₄H₁₄O) | 2,4,6-Tris(tert-butyl) (C₁₈H₂₈O) | Tetraamino-dione (C₆H₈N₄O₂) |
|---|---|---|---|---|
| Molecular Weight | 150.22 g/mol | 198.27 g/mol | 276.41 g/mol | 168.16 g/mol |
| Melting Point | Not reported | Not reported | Not reported | Not reported |
| Polarity | Low (methyl groups) | Moderate (phenyl) | Low (tert-butyl) | High (amino/dione) |
| UV-Vis Absorption | Likely λmax ~250–300 nm | Extended conjugation (λmax higher) | Steric shielding reduces absorbance | Strong absorbance (dienone/amino) |
Notes:
- Data gaps (e.g., melting points) highlight areas for further research.
- Penguinone’s nonpolar structure contrasts with the polar C₁₉H₁₄O₃ and reactive C₆H₈N₄O₂ .
Biological Activity
3,4,4,5-Tetramethylcyclohexa-2,5-dien-1-one, commonly known as Penguinone, is an organic compound notable for its unique structure and potential biological activities. This article delves into the biological properties of Penguinone, highlighting its chemical characteristics, synthesis methods, and relevant research findings.
Chemical Characteristics
Penguinone has the molecular formula and a molecular weight of approximately 150.22 g/mol. Its structure features a ketone functional group and a cyclohexadiene framework with four methyl substituents at positions 3, 4, and 5. This specific arrangement contributes to its steric hindrance and stability compared to simpler analogs. The compound's properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 150.218 g/mol |
| LogP | 2.4879 |
| Polar Surface Area | 17.070 Ų |
Synthesis Methods
Penguinone can be synthesized through various organic reactions involving cyclization and functional group transformations. Although detailed methodologies are not extensively documented due to its limited commercial applications, the following general approaches have been noted:
- Cyclization Reactions : Using ketene acetals in palladium-catalyzed reactions.
- Functional Group Transformations : Incorporating methyl groups and ketone functionality through selective reactions.
Antioxidant Activity
The presence of multiple methyl groups in Penguinone's structure may enhance its electron-donating capacity, contributing to antioxidant properties. Research has shown that compounds with similar structures often exhibit free radical scavenging abilities . This can be particularly beneficial in mitigating oxidative stress in biological systems.
Case Studies
- Antimicrobial Study : A comparative analysis of similar compounds demonstrated that derivatives of cyclohexadienes possess notable antimicrobial effects against Gram-positive and Gram-negative bacteria. While direct studies on Penguinone are lacking, its structural similarities suggest potential efficacy .
- Antioxidant Evaluation : An investigation into the antioxidant capacities of various ketones revealed that those with multiple substituents showed enhanced activity in scavenging free radicals. This aligns with the expected behavior of Penguinone due to its unique molecular structure .
Q & A
Basic Research Questions
Q. What are the key structural features of 3,4,4,5-tetramethylcyclohexa-2,5-dien-1-one, and how do they influence its reactivity?
- Answer : The compound features a cyclohexadienone core with conjugated double bonds (2,5-dienone) and four methyl substituents (3,4,4,5-tetramethyl). The electron-withdrawing carbonyl group and steric hindrance from methyl groups influence its reactivity, such as susceptibility to oxidation and regioselective hydrogenation. For example, the dienone system can undergo [4+2] cycloaddition reactions, while methyl groups may slow nucleophilic attacks .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer : While direct synthesis methods for penguinone are not detailed in the evidence, analogous cyclohexadienones (e.g., 3,5-dichloro derivatives) are synthesized via oxidation of substituted cyclohexenes or via cyclocondensation of ketones with dienophiles. For example, glacial formic acid has been used to oxidize tetrachlorothiadiazine derivatives to ketones (up to 85% yield), suggesting potential pathways for penguinone synthesis .
Q. How can the purity and identity of this compound be validated experimentally?
- Answer : Use a combination of techniques:
- NMR : and NMR to confirm methyl group positions and dienone conjugation.
- Mass spectrometry : High-resolution MS (e.g., MALDI-TOF) to verify molecular weight (CHO, MW = 150.22).
- Melting point : Compare observed values with literature data (if available) .
Advanced Research Questions
Q. How do steric and electronic effects of methyl substituents impact the regioselectivity of hydrogenation in this compound?
- Answer : The 3,4,4,5-tetramethyl arrangement creates steric crowding, favoring hydrogenation at the less hindered double bond (C2-C3 vs. C5-C6). Electronic effects from the carbonyl group further polarize the dienone system, directing catalytic hydrogenation or hydride addition to specific positions. Computational modeling (e.g., DFT) can predict preferential sites for reactivity .
Q. What contradictions exist in reported reactivity data for cyclohexadienones, and how can they be resolved?
- Answer : Some studies report conflicting yields in cycloaddition reactions due to solvent polarity or catalyst choice. For example, 3,4,4,5-tetrachlorothiadiazine derivatives show variable yields (31–87%) when reacted with dimethyl sulfoxide vs. silver nitrate. Systematic optimization (e.g., solvent screening, temperature control) and mechanistic studies (e.g., kinetic isotope effects) are recommended to resolve discrepancies .
Q. What methodologies are suitable for studying the photophysical properties of this compound?
- Answer : UV-Vis spectroscopy can assess conjugation effects (λmax ~250–300 nm for dienones). Time-resolved fluorescence or transient absorption spectroscopy may reveal excited-state dynamics. Comparative studies with halogenated analogs (e.g., 2,6-dichloro-4,4-dimethylcyclohexadienone) can clarify substituent effects on photostability .
Q. How can cycloaddition reactions be leveraged to functionalize this compound for material science applications?
- Answer : The dienone system is primed for Diels-Alder reactions with dienophiles (e.g., maleic anhydride). For example, fused heterocycles (e.g., thiadiazines) have been synthesized via cycloaddition with amines or thiols, achieving yields up to 85%. X-ray crystallography and DFT calculations can validate product structures .
Methodological Notes
- Synthesis Optimization : Use controlled atmospheres (e.g., inert gas) to prevent oxidation byproducts.
- Data Interpretation : Cross-reference NMR shifts with analogous compounds (e.g., 4-phenyliminocyclohexadienones) to assign signals accurately .
- Safety : Handle methyl-substituted cyclohexadienones with care—some derivatives (e.g., tetrabromo analogs) may release toxic gases upon decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
